N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring an imidazo[1,2-b]pyrazole core substituted with a furan-2-yl group at position 4. The ethyl linker connects this core to a 2,5-dimethylfuran-3-carboxamide moiety.
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-10-14(13(2)25-12)18(23)19-5-6-21-7-8-22-17(21)11-15(20-22)16-4-3-9-24-16/h3-4,7-11H,5-6H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYVHRHFHSKBAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, as well as its pharmacokinetic profiles.
Structural Characteristics
The compound features several notable structural elements:
- Furan Ring : Known for its reactivity and biological activity.
- Imidazo[1,2-b]pyrazole Moiety : Associated with various pharmacological effects.
- Dimethylfuran and Carboxamide Groups : These contribute to the compound's solubility and potential interactions with biological targets.
The molecular formula is with a molecular weight of approximately 302.34 g/mol.
Antimicrobial Properties
Research indicates that compounds containing furan and imidazole derivatives often exhibit significant antimicrobial activities. For instance:
- Mechanism of Action : The presence of the furan and imidazole moieties suggests potential inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
- Case Studies : Similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
The compound's structure may also confer anti-inflammatory properties:
- Cytokine Inhibition : Compounds with similar scaffolds have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha.
- Research Findings : Studies have shown that derivatives can significantly reduce TNF-alpha production in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound are promising:
- Cell Line Studies : Compounds with similar imidazole and pyrazole structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
- Mechanistic Insights : The compound may act as an EGFR inhibitor, which is crucial in cancer therapy .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is vital for assessing its therapeutic viability:
| Parameter | Value |
|---|---|
| Solubility (μM) | 150 |
| Half-life (h) | 0.5 |
| Bioavailability (%) | 57 |
| Volume of Distribution (L/kg) | 0.8 |
These parameters suggest favorable absorption and distribution characteristics that could enhance its therapeutic efficacy.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Imidazo[1,2-b]pyrazole Core : Achieved through cyclization reactions.
- Furan Ring Introduction : Often via Suzuki-Miyaura coupling.
- Linkage Formation : Ethylene linker is introduced through alkylation reactions.
- Final Acylation Step : Incorporation of the carboxamide group to yield the final product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The imidazo[1,2-b]pyrazole scaffold in the target compound distinguishes it from other fused heterocycles. For example:
- Compound 2d (diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) shares a partially saturated imidazo-pyridine core but lacks the pyrazole ring. The tetrahydroimidazo[1,2-a]pyridine system in 2d contributes to distinct electronic properties and conformational rigidity compared to the fully aromatic imidazo[1,2-b]pyrazole in the target compound.
Functional Group Contributions
- Furan vs. In contrast, the 4-nitrophenyl group in 2d is electron-deficient, favoring charge-transfer interactions .
- Carboxamide vs. Ester Groups : The 2,5-dimethylfuran-3-carboxamide in the target compound may improve metabolic stability compared to the ester groups in 2d, which are prone to hydrolysis.
Spectroscopic and Analytical Data
While the target compound lacks publicly reported spectral data, comparisons can be inferred from analogous systems:
- 1H NMR : Imidazo[1,2-b]pyrazole protons typically resonate at δ 7.5–8.5 ppm, whereas tetrahydroimidazo[1,2-a]pyridine systems (as in 2d) show upfield shifts (δ 3.0–5.0 ppm) due to partial saturation .
- HRMS : Both compounds require high-resolution mass spectrometry for validation, as seen in 2d’s confirmation (m/z calculated vs. observed) .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Solvent | Key Reference |
|---|---|---|---|
| Substitution | K₂CO₃, RCH₂Cl, room temperature | DMF | |
| Cyclization | I₂, Et₃N, reflux (1–3 min) | DMF/MeCN | |
| Characterization | ¹H/¹³C NMR (400 MHz), TLC (Silica F₂₅₄) | DMSO-d₆ |
Advanced: How can reaction yields be optimized for the cyclization step?
Answer:
Optimization involves:
- Solvent selection : Polar aprotic solvents like DMF enhance cyclization efficiency by stabilizing intermediates .
- Catalyst tuning : Triethylamine acts as both a base and catalyst, while iodine facilitates sulfur elimination during thiadiazole formation (relevant to analogous heterocycles) .
- Reaction time : Short reflux durations (1–3 min) minimize side reactions, as observed in rapid cyclization of thiadiazole derivatives .
Basic: What analytical techniques are critical for purity assessment?
Answer:
- TLC monitoring : Use silica gel F₂₅₄ plates with ethyl acetate/hexane eluents to track reaction progress .
- NMR spectroscopy : ¹H NMR in DMSO-d₆ resolves imidazole and furan proton environments (δ 6.5–8.5 ppm for aromatic H; δ 2.0–3.0 ppm for methyl groups) .
- Melting point analysis : Uncorrected melting points confirm crystalline purity .
Advanced: How to resolve discrepancies in spectral data (e.g., NMR shifts)?
Answer:
- Solvent effects : DMSO-d₆ induces downfield shifts for amide protons (e.g., NH at δ ~10 ppm); compare with CDCl₃ for alternative environments .
- Tautomeric equilibria : Imidazo-pyrazole systems may exhibit proton exchange, broadening signals. Use variable-temperature NMR to stabilize tautomers .
- Impurity profiling : LC-MS or HPLC identifies byproducts (e.g., unreacted furan precursors) .
Advanced: How to design biological activity assays for this compound?
Answer:
- Antimicrobial testing : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria, as validated for structurally related thiadiazoles .
- Antitumor screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Mechanistic studies : Molecular docking to assess binding to targets like DNA gyrase or kinases, leveraging crystallographic data from benzofuro-imidazo systems .
Q. Table 2: Biological Assay Design
Basic: What solvents and bases are compatible with its stability?
Answer:
- Stable solvents : DMSO, DMF, and acetonitrile are ideal for synthesis/storage .
- Base compatibility : Mild bases (K₂CO₃, Et₃N) avoid decomposition; avoid strong bases (e.g., NaOH) to prevent furan ring hydrolysis .
Advanced: How to address low yields in the final carboxamide coupling?
Answer:
- Activating agents : Use HOBt/EDC or PyBOP to enhance coupling efficiency between amines and carboxylates .
- Temperature control : Perform reactions at 0–5°C to suppress side reactions (e.g., imidazole ring opening) .
- Stoichiometry : A 1.2:1 molar ratio of amine to acyl chloride ensures complete conversion .
Basic: What are the key structural motifs influencing bioactivity?
Answer:
- Furan-imidazole core : Enhances π-π stacking with biological targets .
- Methyl groups : Improve lipophilicity and membrane permeability .
- Amide linker : Facilitates hydrogen bonding to enzymes (e.g., kinase ATP-binding pockets) .
Advanced: How to validate target engagement in cellular models?
Answer:
- Chemical proteomics : Use pull-down assays with biotinylated analogs to isolate bound proteins .
- SAR studies : Modify substituents (e.g., furan → thiophene) and correlate with activity trends .
- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Basic: What safety precautions are required during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
